ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxylate ester, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonamide in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Properties
Molecular Formula |
C14H17N3O6S |
---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
ethyl 5-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O6S/c1-4-23-14(18)12-8-13(16-15-12)24(19,20)17-9-5-10(21-2)7-11(6-9)22-3/h5-8,17H,4H2,1-3H3,(H,15,16) |
InChI Key |
QUFVWKCEHRPUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.